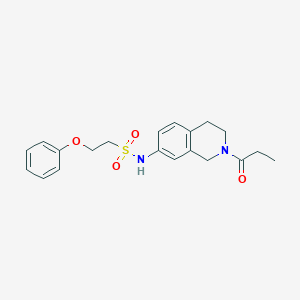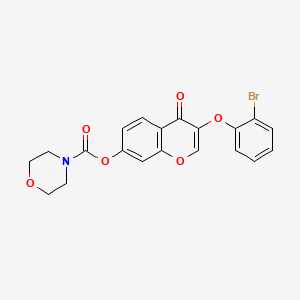
1-But-3-ynyl-3-propan-2-ylazetidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would involve identifying the compound’s chemical formula, molecular weight, and structure. It would also include identifying the functional groups present in the molecule and any notable features of its structure .
Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including its behavior in various chemical reactions .Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability .Wirkmechanismus
The exact mechanism of action of 1-But-3-ynyl-3-propan-2-ylazetidin-3-ol is not fully understood. However, it is believed to work by targeting specific signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of certain enzymes that are involved in these pathways, leading to the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce the size of tumors in animal models. Additionally, this compound has been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-But-3-ynyl-3-propan-2-ylazetidin-3-ol in lab experiments is its potential as a therapeutic agent for cancer and inflammatory diseases. However, there are also several limitations to using this compound in lab experiments. One limitation is its complex synthesis process, which can make it difficult to obtain in large quantities. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on 1-But-3-ynyl-3-propan-2-ylazetidin-3-ol. One direction is to investigate its potential as a treatment for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. Further studies are also needed to optimize the synthesis process of this compound to make it more accessible for research purposes. Overall, this compound has significant potential as a therapeutic agent, and further research is needed to fully explore its potential applications.
Synthesemethoden
The synthesis of 1-But-3-ynyl-3-propan-2-ylazetidin-3-ol is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 3-hydroxypropan-1-ol with 1-bromo-3-butyn-2-ol in the presence of a base such as potassium carbonate. The resulting product is then subjected to hydrogenation to obtain this compound.
Wissenschaftliche Forschungsanwendungen
- 3-Butin-1-ol dient als vielseitiger Baustein in der organischen Synthese. Seine terminale Alkin-Gruppe ermöglicht die Bildung neuer Kohlenstoff-Kohlenstoff-Bindungen durch Kupplungsreaktionen. Forscher verwenden es zur Herstellung komplexer Moleküle, wie z. B. Naturstoffe, Pharmazeutika und funktionelle Materialien .
- Palladium-katalysierte Kupplungsreaktionen, an denen 3-Butin-1-ol beteiligt ist, sind weit verbreitet. So beteiligt es sich beispielsweise an der Kupplung mit β-Tetrionsäurebromid zur Herstellung von alkynylsubstituierten Furanonen. Diese Reaktionen ermöglichen die Synthese wertvoller heterocyclischer Verbindungen .
- 3-Butin-1-ol kann Markovnikov-Additionsreaktionen eingehen. Bei Reaktion mit geeigneten Reagenzien bildet es Additionsprodukte, die als nützliche Zwischenprodukte in der organischen Synthese dienen. Diese Produkte können weiter zu verschiedenen Verbindungen umgewandelt werden .
- Die pharmazeutische Forschung profitiert von 3-Butin-1-ol aufgrund seiner Rolle als Zwischenprodukt bei der Synthese von Wirkstoffen. So trägt es beispielsweise zur Herstellung von Fexofenadin bei, einem Antihistaminikum, das zur Behandlung von Allergien und damit verbundenen Erkrankungen eingesetzt wird .
- Forscher erforschen die Reaktivität von 3-Butin-1-ol, um funktionelle Gruppen zu modifizieren. Seine Hydroxyalkin-Struktur ermöglicht diverse Transformationen, darunter Acetylen-basierte Reaktionen und Alkoholchemie .
- Wissenschaftler untersuchen die biologische Aktivität von Verbindungen, die von 3-Butin-1-ol abgeleitet sind. Durch Modifikation seiner Struktur zielen sie darauf ab, neue Medikamentenkandidaten zu entwickeln oder biologische Pfade zu untersuchen. Das Verständnis seiner Wechselwirkungen mit Enzymen und Rezeptoren ist für die Medikamentenentwicklung entscheidend .
Organische Synthese und chemische Reaktionen
Palladium-katalysierte Kupplungsreaktionen
Bildung von Markovnikov-Additionsprodukten
Zwischenprodukte für Wirkstoffe (API)
Funktionsgruppen-Transformationen
Chemische Biologie und pharmazeutische Chemie
Safety and Hazards
Eigenschaften
IUPAC Name |
1-but-3-ynyl-3-propan-2-ylazetidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-4-5-6-11-7-10(12,8-11)9(2)3/h1,9,12H,5-8H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIWQHDYCIIOEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CN(C1)CCC#C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1496189-92-4 |
Source


|
| Record name | 1-(but-3-yn-1-yl)-3-(propan-2-yl)azetidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-N-[2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethyl]acetamide](/img/structure/B2394651.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)acetamide](/img/structure/B2394653.png)
![N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2394656.png)


![3-[3-(Dimethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B2394662.png)

![4-cyclopropyl-6-(3,5-dimethoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2394666.png)
![N-(2-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide](/img/structure/B2394667.png)
![Ethyl 4-((4-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2394668.png)
![3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(p-tolyl)propanamide](/img/structure/B2394670.png)
